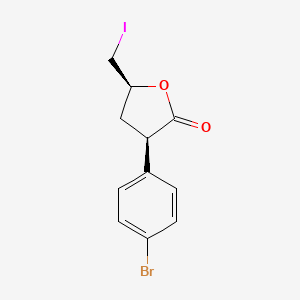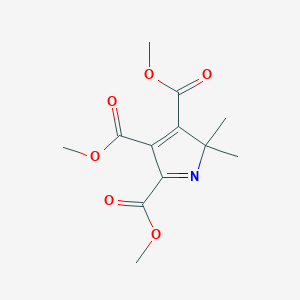![molecular formula C20H27O5P B12574693 Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester CAS No. 190067-07-3](/img/structure/B12574693.png)
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester is a chemical compound with the molecular formula C20H27O5P It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a hydroxy-substituted butyl chain, which is further connected to a phenoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl phosphite with a hydroxy-substituted butyl chain in the presence of a base, followed by the introduction of the phenoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rates and improve the efficiency of the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester involves its interaction with specific molecular targets. The hydroxyl and phosphonic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxyphenyl group can interact with hydrophobic regions of proteins or membranes, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- Phosphonic acid, P-[hydroxy(3-methoxyphenyl)methyl]-, diethyl ester
Uniqueness
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester is unique due to its specific structural features, such as the combination of a hydroxy-substituted butyl chain and a phenoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
190067-07-3 |
|---|---|
Formule moléculaire |
C20H27O5P |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-4-(3-phenoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C20H27O5P/c1-3-23-26(22,24-4-2)20(21)15-9-11-17-10-8-14-19(16-17)25-18-12-6-5-7-13-18/h5-8,10,12-14,16,20-21H,3-4,9,11,15H2,1-2H3 |
Clé InChI |
ITCVYMADOBUNHE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


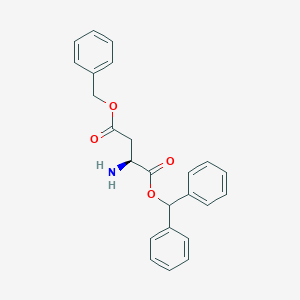
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
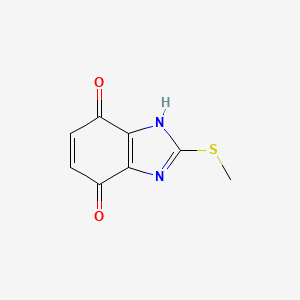
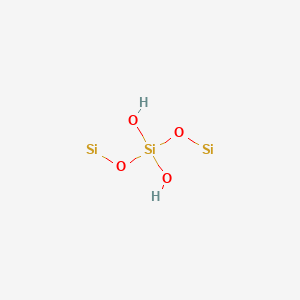

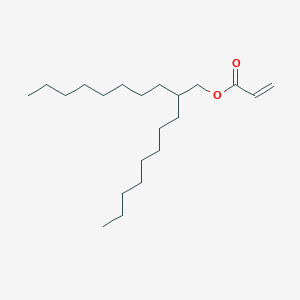
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
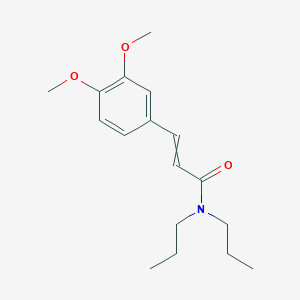
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
